Absence of Head-to-Head Potency Data Against Factor Xa
No quantitative data is available to differentiate the target compound from its core class members. As a core scaffold, 2-methylbenzamide is known to be devoid of the critical side chain that imparts nanomolar FXa potency in compounds like betrixaban (IC50 = 4.5 nM) [1]. However, no study has directly measured or reported the FXa inhibitory activity of this specific unsubstituted compound, nor compared it to that of the potent analogs. Without measured IC50 values, no quantified difference can be calculated. [1]
| Evidence Dimension | In vitro FXa Inhibition Potency |
|---|---|
| Target Compound Data | Not measured / reported |
| Comparator Or Baseline | Betrixaban (N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide), IC50 = 4.5 nM |
| Quantified Difference | Unquantifiable; the target compound lacks the structural features essential for activity |
| Conditions | Human factor Xa enzymatic assay |
Why This Matters
Without this data, there is no scientific basis for selecting this compound over any other inactive core scaffold for FXa research.
- [1] BindingDB. BDBM50249298. Affinity Data for Betrixaban CHEMBL512351. Accessed April 26, 2026. View Source
